molecular formula C14H11BrClNO B2914896 N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide CAS No. 330640-86-3

N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide

Cat. No.: B2914896
CAS No.: 330640-86-3
M. Wt: 324.6
InChI Key: VZMKXUDJSFDQNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Crystallographic and Molecular Interaction Studies

  • Crystal structures of derivatives similar to N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide have been determined, illustrating the role of intermolecular hydrogen bonds and weak C-H···Cl/Br interactions in forming three-dimensional architectures. This research aids in understanding the supramolecular assembly of such compounds (Hazra et al., 2014).

Potential Applications in Pesticides

  • New derivatives of N-aryl-2,4-dichlorophenoxyacetamide, closely related to this compound, have been characterized, highlighting their potential as pesticides. This research provides valuable data for the development of new agrochemicals (Olszewska et al., 2008).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • The synthesis of derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, including molecules structurally related to this compound, has shown potential anticancer, anti-inflammatory, and analgesic activities. This indicates that such compounds could be further developed into therapeutic agents (Rani et al., 2014).

Molecular Conformations and Supramolecular Assembly

  • The study of halogenated N,2-diarylacetamides, which include compounds like this compound, provides insights into their molecular conformations and supramolecular assembly. This research is crucial for the design of materials with specific physical properties (Nayak et al., 2014).

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c15-11-4-6-13(7-5-11)17-14(18)9-10-2-1-3-12(16)8-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMKXUDJSFDQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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